3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate
Overview
Description
3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate is a novel anionic agent . It has a linear formula of ClCH2CH(OH)CH2SO3Na · xH2O and a molecular weight of 196.59 (anhydrous basis) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate can be represented by the SMILES stringO.[Na+].OC(CCl)CS([O-])(=O)=O
. The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors . Chemical Reactions Analysis
3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate has been used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes .Physical And Chemical Properties Analysis
The compound has a melting point of 256 °C (dec.) (lit.) . It has a density of 1.6±0.1 g/cm3 and a molar volume of 105.9±3.0 cm3 . The compound also has a polar surface area of 83 Å2 and a polarizability of 12.9±0.5 10-24 cm3 .Scientific Research Applications
Synthesis and Material Applications
- Synthesis of Functional Materials : 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt is used in the synthesis of Oxiranemethanesulfonic acid sodium salt, which can produce various functional materials due to its molecular structure containing both epoxy and hydrophilic sulfonate groups. These materials include gelling agents, gelatinizers, emulsifiers, photosensitive materials, and dye-protective agents (Chen Zheng-guo, 2005).
Chemical Modifications and Surface Active Properties
Modification of Cotton : Propane sultone, closely related to 3-Chloro-2-hydroxy-1-propanesulfonic acid, has been used to react with sodium cellulosate in nonaqueous solvents, altering the cotton's properties and resulting in fabrics with higher sulfur contents (T. L. Ward, R. R. Benerito, R. Berni, 1972).
Surfactant Synthesis and Properties : It is used in the synthesis of amphiphilic copolymers which show significant surface activity. These copolymers are characterized by solubility in polar and non-polar solvents, critical micelle concentration, and minimum surface tension measurements (G. Qing, 2006).
Nanotechnology and Biomimetics
- Nanoparticle Functionalization : It has been used in aqueous procedures to create multivalent displays of sulfonated ligands on cellulose nanocrystals (CNCs), potentially applicable in nanomedicine, particularly in viral inhibition. This method involves the reaction of epoxides and isothiocyanates with amines under alkaline conditions (J. Zoppe, Leena‐Sisko Johansson, J. Seppälä, 2015).
Starch Modification and Applications
- Starch Derivatives for Enhanced Properties : A derivative with 3-propanesulfonic-2-hydroxy substituents was prepared to improve the properties of oxidized cassava starch, enhancing its stability, adhesion to fibers, and film performances. This derivative showed potential applications in cotton and PLA sizing (Li Wei, Jie Wu, Dayin Hou, 2019).
Safety And Hazards
The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635410 | |
Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |
CAS RN |
143218-48-8 | |
Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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